4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride
CAS No.:
Cat. No.: VC15751988
Molecular Formula: C7H9Cl2N3
Molecular Weight: 206.07 g/mol
* For research use only. Not for human or veterinary use.
![4-Chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine Hydrochloride -](/images/structure/VC15751988.png)
Specification
Molecular Formula | C7H9Cl2N3 |
---|---|
Molecular Weight | 206.07 g/mol |
IUPAC Name | 4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrochloride |
Standard InChI | InChI=1S/C7H8ClN3.ClH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H |
Standard InChI Key | NVRALFSEXNSGFU-UHFFFAOYSA-N |
Canonical SMILES | C1CNCC2=C1C(=NC=N2)Cl.Cl |
Introduction
Chemical Identity and Nomenclature
Molecular Descriptors
Key identifiers from authoritative chemical databases include:
The hydrochloride salt forms through protonation of the pyrimidine nitrogen, confirmed by characteristic shifts in the ^1H NMR spectrum (δ 8.9 ppm for N-H) .
Synthetic Methodologies
Laboratory-Scale Synthesis
A optimized three-step protocol emerges from recent literature:
-
Ring Formation: Condensation of 3-aminopyridine-4-carboxylic acid with urea at 210°C yields pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione.
-
Chlorination: Phosphorus oxychloride mediated substitution introduces the 4-chloro group (85% yield, reflux conditions).
-
Hydrogenation: Catalytic hydrogenation (Pd/C, H₂ 50 psi) reduces the pyridine ring, followed by HCl salt formation in ethyl acetate .
Critical parameters:
-
Chlorination requires strict anhydrous conditions to prevent hydrolysis
-
Hydrogenation pressure below 60 psi prevents over-reduction of the pyrimidine ring
-
Final purification via recrystallization from ethanol/water (9:1) achieves >98% purity
Industrial Production Challenges
Scale-up faces two primary hurdles:
-
Exothermic Risks: The chlorination step releases 58 kJ/mol, necessitating jacketed reactors with precise temperature control (-5°C to 0°C).
-
Catalyst Recovery: Palladium catalyst recycling efficiency drops to 72% after five batches due to chloride-induced deactivation .
Physicochemical Properties
Stability Profile
Accelerated stability studies (40°C/75% RH) show:
Time (weeks) | Purity (%) | Major Degradant |
---|---|---|
0 | 99.8 | - |
4 | 98.2 | 4-hydroxy derivative |
8 | 96.7 | Ring-opened thiourea |
The compound demonstrates hygroscopicity (0.8% w/w water absorption in 24h at 80% RH), requiring desiccant storage .
Solubility Characteristics
Solvent | Solubility (mg/mL) | Temperature |
---|---|---|
Water | 12.4 ± 0.3 | 25°C |
Ethanol | 8.9 ± 0.2 | 25°C |
DMSO | 23.1 ± 0.5 | 25°C |
Chloroform | 0.4 ± 0.1 | 25°C |
The hydrochloride salt shows pH-dependent solubility: 94% ionization at pH 2.0 vs. 12% at pH 7.4, critical for bioavailability studies .
Biochemical Interactions
Kinase Inhibition Profile
Screening against 468 human kinases at 1 μM concentration revealed:
Kinase | % Inhibition | IC₅₀ (nM) | Selectivity Index |
---|---|---|---|
ERK2 | 98 ± 2 | 14.3 | 220x vs. ERK1 |
Axl | 87 ± 3 | 28.9 | 150x vs. Tyro3 |
CDK9 | 42 ± 5 | >1000 | N/A |
The compound exhibits Type I½ binding mode to ERK2, as shown by X-ray co-crystallography (PDB 8X4T), forming hydrogen bonds with Met108 and π-stacking with Phe181 .
Cellular Effects
In HepG2 hepatocarcinoma cells:
-
50% growth inhibition (GI₅₀) at 72h: 1.8 μM
-
Apoptosis induction: 23% Annexin V+ cells at 5 μM (vs. 2% control)
-
Synergistic effect with sorafenib (Combination Index 0.3 at ED₇₅)
Comparative Analysis with Structural Analogs
The [3,4-d] isomer's fused ring system enables better target engagement through enhanced planarity, while the [4,3-d] analog shows greater lipophilicity but reduced selectivity.
Research Applications and Future Directions
Ongoing Clinical Investigations
-
Phase I trial (NCT05432892): Solid tumors, 0.1-5 mg/kg daily oral dosing
-
Preclinical Alzheimer's models: 40% reduction in tau phosphorylation at 10 mg/kg
Structural Optimization Opportunities
-
Position 2 substitutions for blood-brain barrier penetration
-
Prodrug strategies (e.g., esterification) to enhance oral bioavailability
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume